molecular formula C22H20ClN3O3 B299442 2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Numéro de catalogue B299442
Poids moléculaire: 409.9 g/mol
Clé InChI: PIPRYGMJFXCPMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been widely used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Mécanisme D'action

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Inhibition of angiogenesis can lead to tumor starvation and cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, leading to tumor starvation and cell death. Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties. Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib is a potent and selective inhibitor of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It has been extensively studied in vitro and in vivo for its anticancer properties. However, Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use. In addition, Sorafenib has been shown to have off-target effects, which may affect the interpretation of experimental results.

Orientations Futures

Sorafenib has shown promising results in the treatment of various types of cancer. However, its clinical use is limited by its hepatotoxicity and off-target effects. Future research should focus on the development of more selective and less toxic kinase inhibitors. In addition, the combination of Sorafenib with other anticancer agents may enhance its anticancer properties and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of Sorafenib and to identify biomarkers for patient selection and treatment monitoring.

Méthodes De Synthèse

Sorafenib is synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2,3-dimethyl-2-butene-1-ol to form 4-chloro-3-nitrobenzyl alcohol. The alcohol is then reduced with hydrogen gas in the presence of a palladium catalyst to form 4-chloro-3-aminobenzyl alcohol. The resulting alcohol is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then coupled with 2-(3-chloro-2-methylphenylamino)-2-oxoethyl trifluoromethanesulfonate to form Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated in clinical trials for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.

Propriétés

Nom du produit

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Formule moléculaire

C22H20ClN3O3

Poids moléculaire

409.9 g/mol

Nom IUPAC

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-14-10-11-20(24-12-14)26-22(28)16-6-3-4-9-19(16)29-13-21(27)25-18-8-5-7-17(23)15(18)2/h3-12H,13H2,1-2H3,(H,25,27)(H,24,26,28)

Clé InChI

PIPRYGMJFXCPMN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

SMILES canonique

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.